molecular formula C9H7N3O2S2 B8431751 2-Amino-5-(4-nitrophenylthio)thiazole

2-Amino-5-(4-nitrophenylthio)thiazole

Cat. No. B8431751
M. Wt: 253.3 g/mol
InChI Key: ROYXOYGGUFKXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-nitrophenylthio)thiazole is a useful research compound. Its molecular formula is C9H7N3O2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(4-nitrophenylthio)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(4-nitrophenylthio)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-(4-nitrophenylthio)thiazole

Molecular Formula

C9H7N3O2S2

Molecular Weight

253.3 g/mol

IUPAC Name

5-(4-nitrophenyl)sulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H7N3O2S2/c10-9-11-5-8(16-9)15-7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11)

InChI Key

ROYXOYGGUFKXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-acetylamino-5-(4-nitrophenylthio)thiazole (4.0 g) in a mixture of acetic acid (30 ml) and aqueous 6N hydrochloric acid (9 ml) was refluxed for 3 hours with stirring. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in water. The solution was adjusted to pH 8.5 using aqueous sodium bicarbonate. The precipitates were collected by filtration, washed with water and dried in vacuo to give 2-amino-5-(4-nitrophenylthio)thiazole (2.6 g, yield: 76.5%). mp: 162°-164° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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